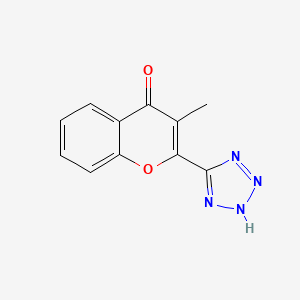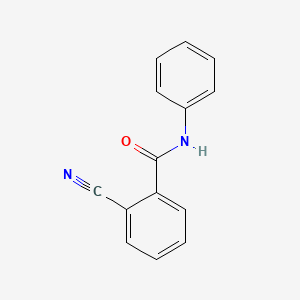
2-Cyano-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) and a phenyl group attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-phenylbenzamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve solvent-free reactions, which are economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without solvent, is widely used in industrial settings due to its efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyano-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones Reagent (CrO3/H2SO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzamides
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Cyano-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of PfDHODH, it interferes with the de novo pyrimidine biosynthesis pathway, which is essential for the growth of the malaria parasite . The compound binds to the active site of the enzyme, preventing the conversion of dihydroorotate to orotate, thereby inhibiting the parasite’s proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Cyano-N-phenylbenzamide can be compared with other similar compounds, such as:
N-phenylbenzamide: Lacks the cyano group, which affects its chemical reactivity and biological activity.
2-Iodo-N-phenylbenzamide: Contains an iodine atom instead of a cyano group, leading to different chemical properties and applications.
N-cyano-N-tosyl-sulfonamide: Another cyanamide derivative with significant applications in synthetic chemistry.
Uniqueness: The presence of both the cyano and phenyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
34446-13-4 |
|---|---|
Molekularformel |
C14H10N2O |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-cyano-N-phenylbenzamide |
InChI |
InChI=1S/C14H10N2O/c15-10-11-6-4-5-9-13(11)14(17)16-12-7-2-1-3-8-12/h1-9H,(H,16,17) |
InChI-Schlüssel |
UNCBSGNOGIKJTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)
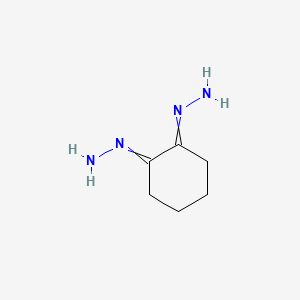

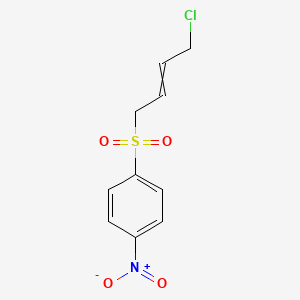
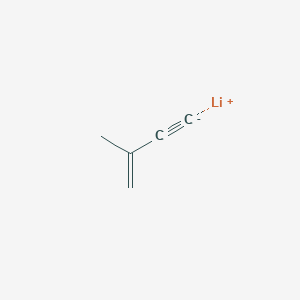
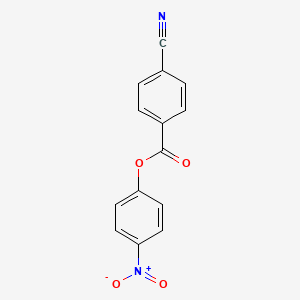
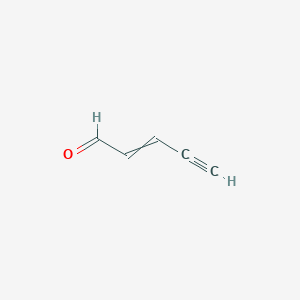
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
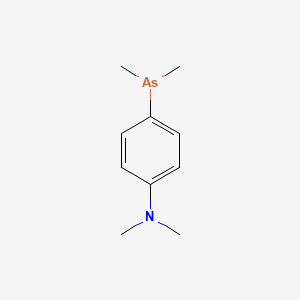
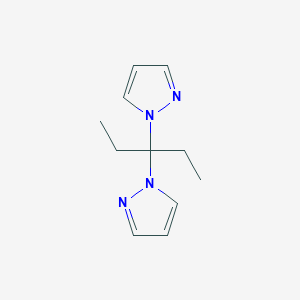

![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
